molecular formula C9H17NO2 B12529696 (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one CAS No. 653589-28-7

(4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one

Cat. No.: B12529696
CAS No.: 653589-28-7
M. Wt: 171.24 g/mol
InChI Key: YNECBNGEDLTMJO-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one is a chiral piperidin-2-one derivative of interest in medicinal chemistry and organic synthesis. Piperidine rings are a fundamental scaffold found in a wide range of pharmaceuticals, natural products, and biologically active compounds . The specific stereochemistry of the (4R,6S) configuration, along with the hydroxy and 2-methylpropyl (isobutyl) functional groups, makes this compound a valuable chiral building block or intermediate for the synthesis of more complex molecules. Researchers utilize such stereochemically defined piperidine derivatives to explore three-dimensional chemical space, often with the goal of improving drug-likeness and probing specific biological interactions . Piperidine-based structures are frequently investigated for their potential interactions with the central nervous system and as components in the development of novel therapeutic agents for various diseases . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is not for human or veterinary use.

Properties

CAS No.

653589-28-7

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one

InChI

InChI=1S/C9H17NO2/c1-6(2)3-7-4-8(11)5-9(12)10-7/h6-8,11H,3-5H2,1-2H3,(H,10,12)/t7-,8+/m0/s1

InChI Key

YNECBNGEDLTMJO-JGVFFNPUSA-N

Isomeric SMILES

CC(C)C[C@H]1C[C@H](CC(=O)N1)O

Canonical SMILES

CC(C)CC1CC(CC(=O)N1)O

Origin of Product

United States

Preparation Methods

6-endo-trig Cyclization-Based Synthesis

This method leverages a one-pot deprotection/base-mediated cyclization strategy to construct the piperidinone core. Key steps include:

  • Deprotection : Removal of a trityl protecting group from an enone-derived α-amino acid using trifluoroacetic acid (TFA) in methanol.
  • Cyclization : Intramolecular aza-Michael reaction under basic conditions (e.g., Hünig’s base) to form the 4-oxo-pipecolic acid intermediate.
  • Reduction : Stereoselective reduction of the 4-oxo group to the 4-hydroxy moiety using sodium cyanoborohydride (NaBH₃CN) in acetic acid.

Table 1: Yields for 6-Substituted 4-Oxo-Pipecolic Acids

Substituent (R) Yield (%) Conditions
Phenyl 95 TFA, Hünig’s base
2-Methylpropyl 68 TFA, Hünig’s base
4-Nitrophenyl 69 TFA, Hünig’s base
3-Pyridyl 87 TFA, Hünig’s base

The stereochemical outcome (2,6-cis configuration) is rationalized via a Zimmerman-Traxler chair-like transition state, where the enone side-chain and ester adopt pseudo-equatorial positions.

Hydrogenation of Pyridine Derivatives

This approach involves hydrogenating a pyridine precursor to introduce the piperidine ring.

  • Starting Material : Synthesis of a pyridine derivative with a 2-methylpropyl substituent.
  • Catalytic Hydrogenation : Use of Raney nickel under hydrogen pressure (10–30 kg/cm²) in methanol or acetic acid to reduce the pyridine ring to piperidine.
  • Oxidation/Hydroxylation : Introduction of the 4-hydroxy group via chemical oxidation or enzymatic hydroxylation.

Example Protocol :

  • Substrate : 2-(2-Methylpropyl)pyridin-4-one.
  • Catalyst : Raney nickel (10% w/w).
  • Conditions : H₂ (18 kg/cm²), 50°C, methanol.
  • Yield : ~85% (based on analogous reductions).

Chiral Resolution Techniques

For isolating the (4R,6S) enantiomer, chiral resolution is employed:

  • Racemic Synthesis : Prepare a racemic mixture of the piperidinone.
  • Diastereomeric Salt Formation : React with a chiral acid (e.g., D-(−)-tartaric acid) in acetone.
  • Crystallization : Fractional crystallization to isolate the desired diastereomer.
  • Amine Recovery : Basify the salt with NaOH and extract with an organic solvent (e.g., toluene).

Table 2: Enantiomeric Purity Achieved via Resolution

Step Enantiomeric Purity (%)
Initial Racemic Mixture 50
After Crystallization 93–95
Final Purification >99.5

Asymmetric Synthesis Approaches

Asymmetric methods directly install stereochemistry using chiral auxiliaries or catalysts:

  • Chiral Auxiliary Strategy :
    • Starting Material : A chiral α-amino acid (e.g., L-pipecolic acid derivative).
    • Functionalization : Introduce the 2-methylpropyl group via alkylation or aza-Michael addition.
    • Cyclization : Form the piperidinone ring under basic conditions.
  • Catalytic Asymmetric Hydrogenation :
    • Substrate : A prochiral enamine or ketone.
    • Catalyst : Chiral transition-metal complexes (e.g., Ru or Rh).
    • Conditions : H₂ pressure, chiral ligands (e.g., BINAP derivatives).

Reductive Amination and Cyclization

This method builds the piperidinone via reductive amination followed by cyclization:

  • Reductive Amination : Condense a β-keto ester with an amine (e.g., 2-methylpropylamine) using NaBH₃CN.
  • Acid Chloride Formation : Convert the resulting β-amino ester to an acid chloride (e.g., SOCl₂).
  • Dieckmann Cyclization : Intramolecular cyclization to form the piperidinone ring.

Table 3: Yields for Dieckmann Cyclization

Substrate Yield (%) Conditions
Benzyl β-Amino Ester 56 NaOMe, MeOH, reflux
Alkyl β-Amino Ester 67 EDC/HOBt, DCM

Key Challenges and Optimizations

  • Stereochemical Control : Achieving the 4R,6S configuration requires precise transition-state control (e.g., Zimmerman-Traxler model) or chiral resolution.
  • Functional Group Compatibility : Protection of hydroxy groups (e.g., TBDPS) may be necessary during synthesis.
  • Scalability : Catalytic hydrogenation and one-pot cyclization methods offer better scalability than multi-step resolutions.

Comparative Analysis of Methods

Method Advantages Limitations
6-endo-trig Cyclization High stereoselectivity, one-pot Limited to enone substrates
Hydrogenation Scalable, mild conditions Requires pyridine precursors
Chiral Resolution High enantiomeric purity Low atom economy, multi-step
Asymmetric Synthesis Direct stereochemical control Expensive chiral catalysts

Chemical Reactions Analysis

Types of Reactions

(4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Central Nervous System Disorders

The compound has shown potential in the treatment of various central nervous system disorders, including:

Antimicrobial Activity

Preliminary studies suggest that (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one exhibits antimicrobial properties:

  • Bacterial Inhibition : Similar piperidine derivatives have demonstrated activity against strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess antibacterial effects .

Enzyme Inhibition

The compound's structure allows it to potentially inhibit various enzymes:

  • Acetylcholinesterase : As mentioned, its ability to inhibit acetylcholinesterase could be beneficial in treating neurodegenerative diseases .
  • Phospholipase A2 : Inhibition of this enzyme has been linked to reducing inflammation and could be a target for therapeutic intervention in inflammatory diseases .

Case Study 1: Acetylcholinesterase Inhibition

A study evaluated the inhibitory effects of several piperidine derivatives on acetylcholinesterase. The most active compounds achieved IC50 values below 5 µM, indicating strong potential for therapeutic applications in neurodegenerative diseases like Alzheimer's .

Case Study 2: Antibacterial Screening

In a study focused on synthesizing piperidine derivatives, several compounds showed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) below 50 µg/mL. This suggests that (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one might also exhibit similar properties .

Mechanism of Action

The mechanism of action of (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the 2-methylpropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules, emphasizing substituents and functional groups:

Compound Core Structure Key Substituents/Functional Groups Stereochemistry
(4R,6S)-4-Hydroxy-6-(2-methylpropyl)piperidin-2-one Piperidin-2-one (lactam) C4: -OH; C6: isobutyl 4R,6S
Piperazine derivatives (e.g., from ) Piperazine C4: 4-isopropylbenzyl; N-substituents Varies
2-Chloro-6-methylpyrimidine-4-carboxylic acid () Pyrimidine C2: -Cl; C6: -CH₃; C4: -COOH N/A

Key Observations :

  • Piperidin-2-one vs. Piperazine : The lactam ring in the target compound introduces rigidity and hydrogen-bonding capacity via the carbonyl group, contrasting with the flexible, amine-rich piperazine scaffold in . Piperazine derivatives are commonly used in CNS drugs due to their ability to mimic ethylenediamine motifs .
  • Pyrimidine Analogs : The pyrimidine core in ’s compound is planar and aromatic, favoring π-π stacking interactions. The carboxylic acid group increases acidity (pKa ~2–3), unlike the hydroxyl group in the target compound (pKa ~10–12) .

Physicochemical Properties

Hypothetical data based on structural analogs:

Property Target Compound Piperazine Derivative Pyrimidine Carboxylic Acid
LogP (lipophilicity) ~1.8 ~2.5 ~0.5
Water Solubility Moderate (~25 mg/mL) Low (~10 mg/mL) High (~50 mg/mL)
Hydrogen Bond Donors 2 (OH, NH lactam) 0–2 (depending on substituents) 2 (COOH, NH pyrimidine)

Implications :

  • The target compound’s moderate LogP balances lipophilicity (isobutyl) and hydrophilicity (OH), favoring membrane permeability.
  • Piperazine derivatives’ lower solubility may limit bioavailability, while pyrimidine carboxylic acids’ high solubility suits formulation in polar solvents .

Biological Activity

(4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one is an organic compound with significant potential in medicinal chemistry. Its unique structure features a hydroxyl group at the 4th position and a 2-methylpropyl substituent at the 6th position of the piperidine ring, contributing to its diverse biological activities.

  • Molecular Formula : C11H19NO2
  • Molecular Weight : Approximately 171.24 g/mol
  • Functional Groups : Hydroxyl group (–OH) and piperidine ring

The presence of the hydroxyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions that can lead to the synthesis of derivatives with altered biological activities.

Biological Activity

Research indicates that (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one may exhibit a range of biological properties. Compounds with similar structures have been studied for their potential as:

  • Antidepressants
  • Anxiolytics
  • Neuroprotective agents

The biological activity of this compound is believed to be mediated through interactions with specific biological targets, including receptors and enzymes. For instance, compounds structurally related to (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one have shown promise as inhibitors of the MDM2 protein, which plays a critical role in regulating the p53 tumor suppressor pathway .

Case Studies and Research Findings

  • MDM2 Inhibition : A study highlighted that compounds similar to (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one demonstrated high binding affinity to MDM2 (K_i < 1 nM), indicating potential for cancer therapy .
  • Neuroprotective Effects : Research has suggested that piperidine derivatives can modulate neurotransmitter systems, potentially offering neuroprotection in models of neurodegenerative diseases .
  • Antidepressant Activity : A comparative study showed that certain piperidine derivatives could significantly reduce depressive-like behaviors in animal models, suggesting that (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one may possess similar properties .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally related compounds:

Compound NameMolecular FormulaKey Features
4-Hydroxy-5-(propan-2-yl)piperidin-2-oneC9H17NO2Similar structure with different alkyl substituents
1-(2-hydroxy-2-methylpropyl)piperidin-4-oneC9H17NO2Hydroxyl group at position 1 instead of 4
4-(2-hydroxy-2-methylpropyl)piperidin-1-yl](1H-indol-2-yl)methanoneC23H28N4O4S2Incorporates an indole moiety, expanding its potential applications

The structural uniqueness of (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one may confer distinct biological activities compared to these similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.